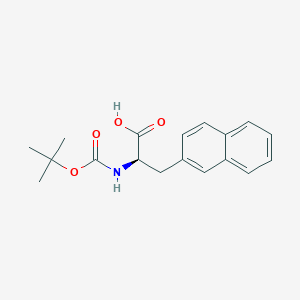

(R)-2-((tert-Butoxycarbonyl)amino)-3-(naphthalen-2-yl)propanoic acid

Description

Significance of Unnatural Amino Acids in Contemporary Research

Unnatural amino acids (UAAs) are amino acids that are not among the 20 canonical proteinogenic amino acids encoded by the standard genetic code. nih.gov These synthetically derived or naturally occurring non-proteinogenic amino acids are pivotal tools in modern drug discovery and protein engineering. sigmaaldrich.comrsc.org Their incorporation into peptides and proteins allows for the creation of molecules with enhanced properties, such as increased stability, improved activity, and novel functionalities. nih.gov

The structural diversity offered by UAAs is virtually limitless, providing a powerful platform for developing new therapeutic agents and molecular probes. sigmaaldrich.com By introducing UAAs, researchers can modify the physicochemical properties of peptides, such as their conformation and stability, which is often a challenge in the development of peptide-based drugs. nih.govacs.org This ability to fine-tune molecular architecture has led to the development of peptidomimetics with improved potency, selectivity, and bioavailability. sigmaaldrich.com Applications of UAAs are extensive and include the development of antibody-drug conjugates, probes for studying protein conformation, and the creation of peptides with antimicrobial activities. nih.govrsc.org

Historical Context of Naphthylalanine Derivatives in Peptide Chemistry

The journey of peptide synthesis has been marked by continuous innovation, with the first dipeptide molecule being synthesized in 1901. highfine.com Within this long history, the development and incorporation of unnatural amino acids like naphthylalanine derivatives have been instrumental in advancing the field. Naphthylalanine, an analogue of the natural amino acid phenylalanine, contains a larger, more hydrophobic naphthyl group in place of the phenyl group. This modification has been explored to enhance the properties of peptides.

The use of naphthylalanine residues, such as 1-naphthylalanine and 2-naphthylalanine, has been investigated as replacements for tryptophan in synthetic peptides. researchgate.net For instance, studies on β-hairpin peptides have shown that incorporating bicyclic unnatural amino acids, including naphthylalanine, can significantly stabilize the peptide's structure. researchgate.net Research has also demonstrated that replacing tryptophan residues with D-β-naphthylalanines in certain antimicrobial peptides can help retain their antifungal activity. nih.gov The ability of these derivatives to maintain or even enhance biological activity while potentially offering different structural conformations has made them a subject of ongoing interest in peptide chemistry. researchgate.net

Role of the Boc-Protecting Group in Peptide Synthesis Strategies

The synthesis of peptides is a stepwise process that requires the temporary masking of reactive functional groups to prevent unwanted side reactions. iris-biotech.de The tert-butoxycarbonyl (Boc) group is a widely used protecting group for the α-amino group of amino acids in peptide synthesis. nih.govtcichemicals.comcreative-peptides.com It is particularly valuable in a strategy known as Boc solid-phase peptide synthesis (SPPS). seplite.com

The Boc group is stable under basic conditions but can be readily removed under acidic conditions, typically with trifluoroacetic acid (TFA). tcichemicals.comamericanpeptidesociety.org This acid-labile nature allows for the selective deprotection of the N-terminus, enabling the sequential addition of the next amino acid in the peptide chain. americanpeptidesociety.orgchempep.com While the Fmoc (fluorenylmethyloxycarbonyl) strategy has become more common due to its milder deprotection conditions, the Boc strategy remains advantageous in specific scenarios, such as the synthesis of hydrophobic peptides or those containing particular ester or thioester moieties. nih.govamericanpeptidesociety.orgspringernature.com The Boc group's stability, ease of storage, and the fact that Boc-protected amino acids are often easily crystallized contribute to its continued relevance in peptide chemistry. seplite.com

Table 1: Comparison of Fmoc and Boc Protecting Group Strategies

| Feature | Fmoc Strategy | Boc Strategy |

|---|---|---|

| Protecting Group | Fluorenylmethyloxycarbonyl | Tert-butoxycarbonyl |

| Deprotection Condition | Base-labile (e.g., piperidine) | Acid-labile (e.g., trifluoroacetic acid) |

| Advantages | Mild conditions, suitable for automated synthesis | Good for short peptides, less prone to racemization in some cases |

| Challenges | Potential for side reactions like aspartimide formation | Requires harsh deprotection conditions (e.g., HF) for final cleavage |

Stereochemical Importance of the D-Configuration in Bioactive Molecules

With the exception of glycine (B1666218), all amino acids are chiral, existing as L- and D-enantiomers, which are non-superimposable mirror images. nih.govrsc.org In nature, the vast majority of amino acids found in proteins are in the L-configuration. biopharmaspec.com The incorporation of D-amino acids into synthetic peptides is a powerful strategy to enhance their therapeutic potential. jpt.com

Peptides containing D-amino acids often exhibit increased resistance to enzymatic degradation by proteases, which are ubiquitous in biological systems. biopharmaspec.comnih.govoup.com This enhanced stability can lead to a longer in vivo half-life, a desirable property for many therapeutic peptides. biopharmaspec.com The introduction of a D-amino acid can also induce significant changes in the peptide's secondary structure, which can in turn affect its biological activity. rsc.orgmdpi.com In some cases, replacing an L-amino acid with its D-counterpart can reduce unwanted cytotoxicity while retaining or even enhancing the desired antimicrobial or receptor-binding activity. mdpi.com Therefore, the D-configuration of Boc-3-(2-naphthyl)-D-alanine is a critical feature that can be strategically employed to design more robust and effective bioactive peptides. nih.govsci-hub.se

Structure

3D Structure

Properties

IUPAC Name |

(2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-naphthalen-2-ylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21NO4/c1-18(2,3)23-17(22)19-15(16(20)21)11-12-8-9-13-6-4-5-7-14(13)10-12/h4-10,15H,11H2,1-3H3,(H,19,22)(H,20,21)/t15-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

URKWHOVNPHQQTM-OAHLLOKOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC1=CC2=CC=CC=C2C=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@H](CC1=CC2=CC=CC=C2C=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10370327 | |

| Record name | Boc-3-(2-naphthyl)-D-alanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10370327 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

315.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

76985-10-9 | |

| Record name | (αR)-α-[[(1,1-Dimethylethoxy)carbonyl]amino]-2-naphthalenepropanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=76985-10-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Boc-3-(2-naphthyl)-D-alanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10370327 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Naphthalenepropanoic acid, α-[[(1,1-dimethylethoxy)carbonyl]amino]-, (αR) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.125.082 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Conformational Analysis and Structural Studies of Boc 3 2 Naphthyl D Alanine Within Peptidic Frameworks

Influence of the Naphthalene (B1677914) Moiety on Peptide Conformation

The 2-naphthyl group attached to the β-carbon of the alanine (B10760859) backbone is the defining feature of this amino acid derivative. lifetein.com Its size and aromaticity are primary determinants of its influence on peptide structure.

The naphthalene side chain imparts a significant degree of hydrophobicity to the amino acid. lifetein.com This characteristic strongly promotes non-covalent interactions that are crucial for defining and stabilizing peptide architecture. The primary forces at play are hydrophobic interactions and π-π stacking.

Hydrophobic interactions drive the naphthyl moiety to seek non-polar environments, which can include the hydrophobic core of a folded peptide, a receptor binding pocket, or a lipid membrane. lifetein.comacs.org This effect has been leveraged in the design of peptide inhibitors, where increasing hydrophobicity can enhance binding affinity and biological activity. lambris.com For instance, studies on compstatin (B549462) analogues, a complement inhibitor, demonstrated that substituting a tryptophan with 2-naphthylalanine could increase inhibitory activity, a change attributed in part to favorable hydrophobic interactions. lambris.com

| Property | Description | Key Driving Forces | References |

|---|---|---|---|

| Increased Hydrophobicity | The bulky, non-polar naphthalene ring significantly increases the hydrophobic character of the peptide. | Hydrophobic effect | lifetein.comacs.orglambris.com |

| Aromatic Interactions | The extended π-system of the naphthalene ring facilitates π-π stacking with other aromatic residues or receptor surfaces. | π-π stacking, van der Waals forces | reading.ac.uknih.govresearchgate.net |

| Self-Assembly | The combination of hydrophobic and stacking interactions promotes the aggregation of peptides into ordered nanostructures. | Hydrophobic interactions, π-π stacking | nih.govnih.govfrontiersin.org |

| Steric Influence | The size of the naphthyl group can sterically guide or restrict peptide folding and interactions. | Steric hindrance/bulk | pnas.org |

The incorporation of Boc-3-(2-naphthyl)-D-alanine can either stabilize or destabilize canonical secondary structures, depending on its position and the surrounding sequence. Aromatic interactions are known to be competent stabilizers of certain structures, particularly β-hairpins, where cross-strand stacking between aromatic side chains can provide significant folding energy. researchgate.net

Conversely, the combination of a D-amino acid and a bulky side chain can act as a "helix breaker" when inserted into a sequence of L-amino acids that would otherwise form a right-handed α-helix. frontiersin.org This disruption is a common and often deliberate strategy in peptide design. In some contexts, the presence of D-2-naphthylalanine has been shown to induce specific, non-canonical structures. For example, its inclusion in one peptide led to the formation of a left-handed α-helical segment, creating an amphipathic structure where the hydrophobic naphthyl groups clustered on one face of the helix. nih.gov Similarly, in cyclic ascidiacyclamide (B1665190) analogues, incorporating D-2-naphthylalanine promoted a conformational shift from a compact, folded structure to a more open one. nih.gov

D-amino acids are frequently used to nucleate β-turns, which are crucial for reversing the direction of a peptide chain. A D-residue at the i+1 position of a four-residue turn strongly favors a type II' β-turn. researchgate.net The rigid and bulky nature of the naphthylalanine side chain can further constrain the turn, leading to a well-defined and stable conformation.

Stereochemical Implications of D-Alanine in Peptide Design

The use of a D-amino acid instead of the naturally occurring L-enantiomer has profound stereochemical consequences for peptide structure. jpt.com

The conformational freedom of an amino acid residue is best visualized using a Ramachandran plot, which maps the sterically allowed values of the backbone dihedral angles φ (phi) and ψ (psi). wikipedia.org For L-amino acids like L-alanine, the favored conformational spaces correspond to the right-handed α-helix and β-sheet regions, which are located in the upper-left and lower-left quadrants of the plot, respectively. nih.gov

Due to its opposite stereochemistry, a D-amino acid has a Ramachandran plot that is the mirror image of its L-counterpart. researchgate.net The allowed regions for D-alanine are therefore centered around the coordinates for left-handed α-helices (positive φ values) and the corresponding β-sheet region. researchgate.netnih.gov This fundamental difference means that a D-residue naturally predisposes the peptide backbone to adopt local conformations that are energetically unfavorable for L-residues.

| Conformation | L-Alanine (Typical Angles) | D-Alanine (Typical Angles) | References |

|---|---|---|---|

| Right-Handed α-Helix (αR) | (-65°, -40°) | (Unfavorable) | nih.gov |

| Left-Handed α-Helix (αL) | (Unfavorable) | (65°, 40°) | researchgate.netnih.gov |

| β-Sheet (Extended) | (-135°, +135°) | (+135°, -135°) | nih.gov |

| Polyproline II (PPII) | (-75°, +145°) | (+75°, -145°) | pnas.org |

The introduction of a D-amino acid into a peptide composed of L-residues alters the local and global dynamics of the peptide backbone. The stereochemical inversion at a single position can introduce a local disruption or "kink" in the chain, breaking the regularity of secondary structures like α-helices or β-sheets. frontiersin.orgresearchgate.net This can prevent undesirable peptide aggregation by interfering with the formation of intermolecular β-sheet structures, which are implicated in amyloid fibril formation. researchgate.net

Spectroscopic Techniques for Conformational Elucidation

A variety of spectroscopic techniques are employed to investigate the three-dimensional structure and dynamics of peptides containing Boc-3-(2-naphthyl)-D-alanine.

Nuclear Magnetic Resonance (NMR) Spectroscopy is one of the most powerful methods for determining detailed peptide structures in solution. ias.ac.in Techniques like 2D-NOESY provide through-space proton-proton distance restraints, which are used to define the global fold and the orientation of the naphthyl side chain. nih.gov Scalar coupling constants (e.g., ³JHNHα) can be related to the backbone dihedral angle φ, offering insight into local backbone conformation. pnas.orgnih.gov

Fluorescence Spectroscopy is uniquely suited for studying peptides containing the naphthylalanine residue due to its intrinsic fluorescence. lifetein.com The emission properties of the naphthalene group are sensitive to its local environment. A blue shift in the emission maximum, for example, can indicate the movement of the side chain from a polar aqueous solvent into a non-polar environment, such as the interior of a protein or a lipid bilayer. usp.br This makes it an excellent probe for studying peptide-membrane and peptide-receptor interactions.

| Technique | Information Obtained | Application Example | References |

|---|---|---|---|

| NMR Spectroscopy | 3D structure, dihedral angles, inter-proton distances, backbone dynamics. | Determining the solution structure of a D-Nal-containing peptide bound to a micelle. | nih.govias.ac.in |

| CD Spectroscopy | Secondary structure content (α-helix, β-sheet, turn, random coil). | Observing the conformational transformation of a cyclic peptide upon D-Nal incorporation. | nih.govunits.itamericanpeptidesociety.org |

| Fluorescence Spectroscopy | Local environment of the naphthyl group, binding interactions, membrane penetration. | Probing the interaction of a D-Nal-containing peptide with lipid vesicles. | lifetein.comusp.br |

Table 4: List of Chemical Compounds Mentioned

| Compound Name |

|---|

| Boc-3-(2-naphthyl)-D-alanine |

| tert-butoxycarbonyl (Boc) |

| D-alanine |

| L-alanine |

| Tryptophan |

| 2-naphthylalanine (2-Nal) |

| Phenylalanine |

| D-proline |

| N-acetyl-D-Ala-NHMe |

| N-acetyl-L-Ala-NHMe |

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-invasive technique for determining the three-dimensional structure of peptides in solution. By analyzing various NMR parameters, researchers can gain detailed insights into the conformation and dynamics of peptides containing Boc-3-(2-naphthyl)-D-alanine.

One- and two-dimensional NMR experiments are employed to assign proton (¹H), carbon (¹³C), and nitrogen (¹⁵N) resonances within the peptide. mdpi.com For a peptide containing D-2-naphthylalanine, the unique chemical shifts of the naphthyl group's seven aromatic protons and the distinct resonances for the α, β, and amide protons are identified. mdpi.com Two-dimensional techniques like Total Correlation Spectroscopy (TOCSY) are used to identify the spin systems of individual amino acid residues, while Nuclear Overhauser Effect Spectroscopy (NOESY) provides information on through-space proximities between protons, which is essential for determining the peptide's fold. nih.govcas.cz For instance, NOESY cross-peaks between the naphthyl protons and other protons in the peptide chain can define the orientation of this bulky side chain. cas.cz

The chemical shifts of amide protons (NH) are particularly sensitive to their local environment. researchgate.net Downfield shifts often indicate involvement in intramolecular hydrogen bonds (IMHBs), a key feature of stable secondary structures like helices and β-sheets. nih.gov The temperature coefficient of the amide proton chemical shift (Δδ/ΔT) is a widely used tool to assess solvent exposure; values less negative than -4.0 ppb/K typically suggest that the amide proton is shielded from the solvent, likely by participating in an IMHB. nih.gov In studies of peptides containing naphthylalanine, these techniques are critical for mapping the network of hydrogen bonds that stabilize the structure. nih.gov

Table 1: Key NMR Parameters for Peptide Structural Analysis

| Parameter | Information Provided | Typical Application in Peptides with Boc-3-(2-naphthyl)-D-alanine |

|---|---|---|

| Chemical Shift (δ) | Electronic environment of nuclei (¹H, ¹³C, ¹⁵N) | Identify specific protons of the naphthyl group and backbone; assess secondary structure (e.g., α-helix vs. β-sheet). mdpi.comresearchgate.net |

| ³JNHCαH Coupling Constant | Dihedral angle (φ) via Karplus equation | Determine backbone conformation and distinguish between helical and extended strand structures. researchgate.net |

| Nuclear Overhauser Effect (NOE) | Through-space distance between protons (<5 Å) | Define the 3D fold, including the orientation of the naphthyl side chain relative to the peptide backbone and other side chains. nih.govcas.cz |

| Amide Proton Temperature Coefficient (Δδ/ΔT) | Solvent exposure and hydrogen bonding | Identify intramolecular hydrogen bonds that stabilize the peptide's conformation. nih.gov |

Circular Dichroism (CD) Spectroscopy

Circular Dichroism (CD) spectroscopy is a vital tool for the rapid assessment of a peptide's secondary structure content in solution. This technique measures the differential absorption of left and right circularly polarized light by a chiral molecule, which is dominated by the peptide backbone's regular, repeating conformations.

The incorporation of Boc-3-(2-naphthyl)-D-alanine can significantly influence the CD spectrum. The large, aromatic naphthyl chromophore can itself produce strong electronic signals that may overlap with the signals from the peptide backbone, sometimes complicating the direct interpretation of secondary structure. nsf.gov For example, a study on peptides containing 2-naphthylalanine showed a spectrum with a minimum at 210 nm and a maximum at 230 nm, which was attributed to aromatic interactions between the naphthyl side chains. nsf.gov

Table 2: Characteristic CD Signals for Common Peptide Secondary Structures

| Secondary Structure | Wavelength of Maxima (nm) | Wavelength of Minima (nm) |

|---|---|---|

| α-Helix | ~192 | ~208, ~222 |

| β-Sheet | ~195 | ~218 |

| β-Turn | Variable, often weak signals | ~205 (Type I), ~225-230 (Type II) |

| Random Coil | ~212 | ~195 |

X-ray Crystallography of Peptides Containing Boc-3-(2-naphthyl)-D-alanine

X-ray crystallography provides the most precise, high-resolution structural data, revealing the atomic coordinates of a peptide in the solid state. This information is fundamental to understanding the specific conformational preferences imposed by the Boc-3-(2-naphthyl)-D-alanine residue.

Crystal structures of peptides containing 2-naphthylalanine have shown how the bulky aromatic side chain can participate in stabilizing the peptide's architecture. The D-configuration of the amino acid influences the local backbone dihedral angles (phi and psi), often promoting the formation of specific secondary structures like β-turns and β-hairpins.

Key findings from crystallographic studies include the observation of π-π stacking interactions between naphthyl groups, which can be a critical force in peptide self-assembly and receptor binding. The crystal structure provides definitive evidence of intramolecular hydrogen bonds and allows for the precise measurement of bond lengths, bond angles, and torsion angles that define the peptide's conformation. This static, solid-state picture is a crucial complement to the dynamic, solution-state information obtained from NMR.

Computational Chemistry and Molecular Modeling

Computational methods are indispensable for complementing experimental data and providing deeper insights into the behavior of peptides containing Boc-3-(2-naphthyl)-D-alanine at a molecular level.

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations are used to model the motion of a peptide over time, providing a detailed picture of its conformational flexibility and interactions with its environment. nih.gov These simulations have been used to study the folding, dimerization, and protein-binding of peptides containing unnatural amino acids. nih.gov

For a peptide with a Boc-3-(2-naphthyl)-D-alanine residue, MD simulations can elucidate how the bulky, hydrophobic naphthyl side chain influences conformational stability and solvent interactions. Researchers can simulate the peptide in various solvents (e.g., water, chloroform) to understand its folding into structures like β-hairpins or its self-assembly into larger aggregates. nih.gov The simulations allow for the analysis of stabilizing forces, including hydrogen bonds and the crucial π-π stacking interactions involving the naphthyl rings, which are difficult to probe directly with many experimental techniques. rsc.org

Quantum Chemical Calculations of Electronic Properties

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are employed to investigate the electronic structure of molecules. nih.gov These methods can be used to calculate properties like electron density distribution, molecular orbitals (e.g., HOMO and LUMO), and electrostatic potential for Boc-3-(2-naphthyl)-D-alanine.

This information is vital for understanding the intrinsic properties of the naphthyl side chain and its potential for non-covalent interactions. For instance, calculations can quantify the aromatic character and polarizability of the naphthyl group, helping to explain its tendency to engage in π-π stacking and cation-π interactions. Theoretical calculations of NMR chemical shifts and vibrational frequencies can also be compared with experimental data to validate the determined structures. nih.gov Though computationally intensive, these calculations provide a fundamental understanding of the electronic properties that govern the peptide's structure and function.

Applications in Peptide and Peptidomimetic Design

Building Block in Modified Peptide Synthesis.chemicalbook.comlookchem.comsbsgenetech.comnih.gov

The incorporation of Boc-3-(2-naphthyl)-D-alanine into peptide sequences is a strategic approach to modulate their physicochemical properties and biological functions. Its D-configuration and the naphthyl side chain offer distinct advantages over natural L-amino acids.

The large, aromatic naphthyl group of Boc-3-(2-naphthyl)-D-alanine significantly increases the hydrophobicity of peptides. nih.gov This property is exploited in the design of amphiphilic peptides, which possess both hydrophobic and hydrophilic regions. nih.gov Such peptides can self-assemble into various nanostructures, including micelles, nanofibers, and vesicles, with applications in drug delivery and materials science. nih.govnih.gov The introduction of the naphthyl moiety can drive the formation of these ordered structures through π-π stacking interactions between the aromatic rings. nih.gov

For instance, peptide amphiphiles (PAs) are a class of molecules that typically consist of a hydrophobic tail and a hydrophilic peptide head. nih.gov The incorporation of Boc-3-(2-naphthyl)-D-alanine can contribute to the hydrophobic core, influencing the self-assembly process and the morphology of the resulting nanostructures. nih.gov

A major challenge in the therapeutic use of peptides is their rapid degradation by proteases in the body. sigmaaldrich.comupc.edu The incorporation of unnatural amino acids, such as D-amino acids, is a well-established strategy to enhance peptide stability. researchgate.netacs.org The D-configuration of Boc-3-(2-naphthyl)-D-alanine makes the adjacent peptide bond resistant to cleavage by most endogenous proteases, which are stereospecific for L-amino acids. researchgate.net This increased proteolytic stability leads to a longer in vivo half-life and improved bioavailability of the peptide-based drug candidates. sigmaaldrich.com

| Strategy | Rationale | Outcome |

| Incorporation of D-amino acids | Proteases are stereospecific for L-amino acids. | Increased resistance to enzymatic degradation. researchgate.net |

| Introduction of bulky side chains | Steric hindrance at the cleavage site. | Reduced accessibility for proteases. |

Development of Peptidomimetics.sbsgenetech.comnordmann.global

Peptidomimetics are compounds that mimic the structure and function of natural peptides but with improved pharmacological properties, such as enhanced stability and oral bioavailability. sigmaaldrich.comupc.edu Boc-3-(2-naphthyl)-D-alanine is a valuable tool in the design of these molecules. sigmaaldrich.comnordmann.global

The unique structural features of 3-(2-naphthyl)-D-alanine allow it to be incorporated into peptidomimetic structures that can act as potent and selective enzyme inhibitors. For example, it has been used in the synthesis of inhibitors for viral proteases, such as the coronavirus 3C-like protease. nih.gov In a study, a peptidomimetic inhibitor was synthesized where Boc-3-(2-naphthyl)-L-alanine was coupled to a core structure, demonstrating its utility in building complex molecules to target specific enzyme active sites. nih.gov The bulky naphthyl group can make critical hydrophobic interactions within the enzyme's binding pocket, leading to high-affinity binding.

Boc-3-(2-naphthyl)-D-alanine plays a pivotal role in the development of ligands that can either activate (agonists) or block (antagonists) cell surface receptors. lookchem.com The naphthyl group can interact with specific pockets on the receptor surface, influencing the ligand's binding affinity and functional activity. chemimpex.com

A notable application is in the field of melanocortin receptors, which are involved in regulating energy homeostasis and other physiological processes. lookchem.comnih.gov The substitution of a phenylalanine residue with β-(2-naphthyl)-D-alanine in melanocortin peptide ligands has been shown to convert agonist scaffolds into antagonists or partial agonists at the MC3 and MC4 receptors. nih.gov For example, the well-known melanocortin receptor antagonist SHU9119 incorporates β-(2-naphthyl)-D-alanine. nih.gov

Furthermore, Boc-3-(2-naphthyl)-D-alanine is a reagent used in the synthesis of Lanreotide trisulfide, an analog of somatostatin (B550006) that exhibits binding activity at somatostatin receptors. chemicalbook.comlookchem.com It is also employed in structure-activity relationship studies of arginine-containing tripeptides that act as ligands for the melanocortin 4 (MC4) receptor, a target for obesity treatments. chemicalbook.comlookchem.com

| Receptor Target | Ligand Type | Role of 3-(2-naphthyl)-D-alanine | Example Compound |

| Melanocortin Receptors (MC3R, MC4R) | Antagonist/Partial Agonist | Conversion of agonist to antagonist activity. nih.gov | SHU9119 nih.gov |

| Somatostatin Receptors | Agonist | Component of a somatostatin analog. chemicalbook.comlookchem.com | Lanreotide trisulfide lookchem.com |

| Formyl-Peptide Receptors (FPRs) | Agonist | Found in potent mixed FPR1/FPR2 agonists. nih.gov | PD168368, PD176252 nih.gov |

Bioconjugation Strategies Utilizing Boc-3-(2-naphthyl)-D-alanine.chemimpex.comnih.gov

Bioconjugation is the process of chemically linking two or more molecules, at least one of which is a biomolecule, to create a new construct with combined properties. While direct bioconjugation strategies utilizing the naphthyl group are less common, Boc-3-(2-naphthyl)-D-alanine can be incorporated into peptides that are subsequently used in bioconjugation. chemimpex.com

Linker Chemistry for Targeted Therapies

The synthesis of peptidomimetics often involves the coupling of Boc-3-(2-naphthyl)-D-alanine with other amino acids or chemical moieties. nih.gov For instance, research has shown its use in the preparation of tripeptides that act as ligands for the melanocortin 4 receptor (MC4R), a target for obesity and metabolic disorder treatments. lookchem.com By incorporating this amino acid, researchers can systematically study structure-activity relationships to design more potent and selective receptor modulators. lookchem.com

Table 1: Research Findings in Linker Chemistry and Targeted Therapies

| Application Area | Research Focus | Key Findings | Citations |

|---|---|---|---|

| Peptide Synthesis | Protective group for selective reactions | Improves yield and purity in pharmaceutical development. | chemimpex.com |

| Drug Development | Design of novel drugs targeting specific receptors | Enhances bioactivity and improves pharmacokinetic properties. | chemimpex.com |

| Bioconjugation | Linking biomolecules for targeted therapies | Crucial in the development of antibody-drug conjugates. | chemimpex.com |

| MC4 Receptor Ligands | Preparation of arginine-containing tripeptides | Enables study of structure-activity relationships for obesity treatments. | lookchem.com |

| Somatostatin Analogs | Synthesis of Lanreotide trisulfide | Aids in developing drugs with enhanced somatostatin receptor binding. | lookchem.com |

Surface Functionalization in Biomaterials Science

The principles of peptide self-assembly are fundamental to the creation of novel biomaterials for applications like tissue engineering and drug delivery. researchgate.net The incorporation of modified amino acids such as Boc-3-(2-naphthyl)-D-alanine into peptide sequences can significantly influence the properties of these materials. The bulky Boc group can disrupt the typical hydrogen bonding patterns seen in peptide self-assembly, leading to altered morphologies and mechanical properties of the resulting biomaterials. researchgate.net

For example, the co-assembly of a peptide with its Boc-modified derivative has been shown to result in less rigid and curvier fibers. researchgate.net This tunability of material properties is essential for creating scaffolds that can mimic the native extracellular matrix or for designing drug delivery vehicles with controlled release kinetics. The naphthyl group, through π-π stacking interactions, can also contribute to the stability and organization of self-assembled peptide nanostructures, such as hydrogels. nih.gov These hydrogels can be designed to be injectable and responsive to specific stimuli, making them promising for various biomedical applications. nih.gov

Table 2: Research Findings in Surface Functionalization and Biomaterials

| Application Area | Research Focus | Key Findings | Citations |

|---|---|---|---|

| Peptide-based Biomaterials | Co-assembly of peptides and their Boc-modified derivatives | Results in less rigid fibers with curvier morphology, offering tunable material properties. | researchgate.net |

| Tissue Engineering Scaffolds | Control and optimization of material properties | Rationally modified co-assemblies provide chemical functionality for after-assembly modification and controllable surface properties. | researchgate.net |

| Hydrogel Formulation | Self-assembly of aromatic moiety-containing peptides | The naphthyl group contributes to the formation of stable hydrogels through π-π stacking interactions. | nih.gov |

Pharmacological and Biological Research Applications of Boc 3 2 Naphthyl D Alanine Analogs

Drug Development and Design of Novel Therapeutics

The incorporation of Boc-3-(2-naphthyl)-D-alanine into peptide structures is a key strategy in modern drug discovery. peptidesciences.comchemimpex.com The Boc protecting group facilitates its use in solid-phase peptide synthesis, allowing for the controlled and sequential addition of amino acids to build complex peptide chains. peptidesciences.com The unique properties of the 2-naphthyl moiety contribute to the development of peptide-based therapeutics with enhanced efficacy and specific targeting capabilities. peptidesciences.com

A primary application of Boc-3-(2-naphthyl)-D-alanine analogs is in the development of ligands that target specific cellular receptors and signaling pathways. peptidesciences.com The distinct size, shape, and hydrophobicity of the naphthyl group can lead to high-affinity and selective interactions with the binding pockets of target proteins.

One notable example is the use of Boc-3-(2-naphthyl)-D-alanine in the synthesis of Lanreotide , a synthetic analog of the hormone somatostatin (B550006). Lanreotide is used in the treatment of acromegaly and neuroendocrine tumors, and it exerts its effects by binding to somatostatin receptors.

Furthermore, this compound is instrumental in preparing tripeptides that act as ligands for the melanocortin 4 receptor (MC4R) . Research has shown that incorporating a 3-(2-naphthyl)-D-alanine residue at position 7 of melanocortin peptides can switch the peptide's function from an agonist to an antagonist for both the melanocortin-3 receptor (MC3R) and MC4R. mdpi.comsigmaaldrich.com This "antagonist switch" is a critical finding for designing therapeutics that can modulate the activity of these receptors, which are involved in energy homeostasis and other physiological processes. mdpi.comsigmaaldrich.com

Below is a table summarizing the receptor targets of peptides containing 3-(2-naphthyl)-D-alanine:

| Peptide/Ligand Class | Receptor Target | Therapeutic Area |

| Lanreotide | Somatostatin Receptors | Acromegaly, Neuroendocrine Tumors |

| Arginine-containing tripeptides | Melanocortin 4 Receptor (MC4R) | Obesity, Metabolic Disorders |

| Melanocortin peptide analogs | Melanocortin 3 and 4 Receptors (MC3R/MC4R) | Energy Homeostasis |

The physicochemical properties of the 2-naphthyl group play a crucial role in improving the drug-like characteristics of peptides. The introduction of this bulky, hydrophobic moiety can significantly enhance the stability and bioavailability of peptide-based drugs. neurosciencenews.com

The hydrophobicity imparted by the naphthyl ring can facilitate the peptide's ability to cross cellular membranes, a common challenge in peptide drug development. eurekaselect.com For instance, in the development of antimicrobial peptides, the addition of β-naphthylalanine to the peptide termini has been shown to improve their ability to penetrate bacterial membranes and enhance their salt resistance and stability in serum. medchemexpress.com Similarly, the bulky nature of the naphthyl group can help peptides to penetrate deeper into the membranes of cancer cells, thereby increasing their anticancer activity.

The enhanced stability is also a result of the unnatural D-amino acid configuration, which makes the peptide less susceptible to degradation by proteases in the body. This increased resistance to enzymatic cleavage leads to a longer half-life and prolonged therapeutic effect. The incorporation of Fmoc-protected 3-(2-naphthyl)-D-alanine has been shown to significantly boost the stability of synthesized peptides, a critical factor in developing effective peptide-based drugs. nbinno.com

Research in Neuroscience and Neurotransmitter Activity

The unique structural features of Boc-3-(2-naphthyl)-D-alanine analogs make them valuable tools in neuroscience research, particularly in the study of neuropeptides and their receptors, which play a critical role in neurotransmission and neurological disorders.

The development of potent and selective ligands for opioid receptors is an active area of research. Dermorphin, a naturally occurring opioid peptide, and its analogs are known for their potent analgesic effects. mdpi.com The synthesis of novel dermorphin analogs, which can involve the incorporation of unnatural amino acids, is a strategy to develop new analgesics with improved side-effect profiles. mdpi.comnih.gov Furthermore, the replacement of the hydroxyphenyl ring with a naphthyl ring in analogs of the mu-opioid receptor agonist PZM21 has been explored to create safer opioid analgesics with reduced adverse effects like respiratory depression. mdpi.com

In the context of neurodegenerative diseases, peptide-based therapies are being investigated for conditions like Alzheimer's and Parkinson's disease. peptidesciences.comresearchgate.net The peptide NAP (Davunetide) has shown neuroprotective effects and the ability to stabilize microtubules, which are essential for neuronal function. peptidesciences.comneurosciencenews.com While not a direct analog, the principles of using modified amino acids to enhance the stability and activity of such neuroprotective peptides are central to this field of research. One of the neuroprotective mechanisms of NAP is its ability to inhibit the aggregation of the beta-amyloid peptide, a hallmark of Alzheimer's disease. nih.gov

Enzyme Inhibition Studies

Boc-3-(2-naphthyl)-D-alanine and its derivatives are utilized in the design of potent and specific enzyme inhibitors. neurosciencenews.com The rationale behind this application is that the unique structural and electronic properties of the naphthyl group can facilitate strong binding to the active sites of target enzymes, leading to their inhibition.

The compound has been identified as a component in inhibitors of several enzymes, including:

Peptidyl-prolyl cis-trans isomerase NIMA-interacting 1 (Pin1): This enzyme is involved in cell cycle regulation and is a target in cancer research.

Prothrombin: A key enzyme in the blood coagulation cascade. nih.gov

Furthermore, derivatives of 3-(2-naphthyl)-D-alanine are used as intermediates in the preparation of tetrapeptides that act as inhibitors of the BRCA1 protein, which is implicated in DNA repair and is a well-known tumor suppressor. nbinno.com

Peptide inhibitors containing 3-(2-naphthyl)-D-alanine often act as competitive inhibitors, mimicking the natural substrate of the enzyme. The peptide backbone allows for recognition and binding to the enzyme's active site, while the bulky naphthyl group can provide additional hydrophobic interactions that enhance binding affinity. This strong binding can block the access of the natural substrate to the active site, thereby inhibiting the enzyme's catalytic activity.

In the case of protein aggregation, as seen with the beta-amyloid peptide in Alzheimer's disease, peptides containing modified amino acids can interfere with the protein-protein interactions that lead to the formation of toxic aggregates. The naphthyl group can sterically hinder the self-assembly of amyloidogenic peptides, thus preventing the formation of harmful plaques. nih.gov

Boc-3-(2-naphthyl)-D-alanine is a valuable tool for conducting structure-activity relationship (SAR) studies, which are essential for optimizing the potency, selectivity, and pharmacokinetic properties of drug candidates. By systematically incorporating this unnatural amino acid into different positions of a peptide sequence, researchers can probe the structural requirements for biological activity.

A prominent example of SAR studies involving this compound is in the development of ligands for melanocortin receptors. As mentioned earlier, the substitution of phenylalanine with 3-(2-naphthyl)-D-alanine at a specific position in melanocortin peptides led to the discovery of potent antagonists. mdpi.comsigmaaldrich.com This highlights the profound impact that a single amino acid substitution with a non-natural analog can have on the pharmacological profile of a peptide.

Another example comes from research on vasopressin receptor antagonists. The introduction of L-2-naphthylalanine at position 3 of vasopressin analogs resulted in a potent antagonist of the vasopressor (V1) response to arginine vasopressin (AVP). chemimpex.com These studies demonstrate that the bulky naphthyl moiety can significantly influence the bioactive conformation of the peptide, thereby affecting its interaction with different receptor subtypes. chemimpex.com

The table below illustrates the impact of 2-naphthylalanine substitution on peptide activity in SAR studies:

| Peptide Family | Substitution Position | Resulting Activity |

| Melanocortins | Position 7 | Switch from agonist to antagonist |

| Vasopressin Analogs | Position 3 | Potent V1 receptor antagonist |

Protein Structure and Ligand Interaction Analysis

The introduction of the rigid and sterically demanding 2-naphthyl group of 3-(2-naphthyl)-D-alanine into peptide ligands allows for a detailed exploration of the topology and chemical nature of protein binding pockets. This unnatural amino acid serves as a molecular probe to assess the steric and hydrophobic constraints of a receptor's active site.

Peptides incorporating 3-(2-naphthyl)-D-alanine are instrumental in defining the architecture of protein-ligand binding sites. The bulky side chain can create specific steric and hydrophobic interactions that help to map the contours of a binding pocket. A significant example of this is in the study of melanocortin receptors, which are G-protein-coupled receptors (GPCRs) involved in various physiological processes.

The synthetic peptide SHU-9119, which contains a 3-(2-naphthyl)-D-alanine residue at position 7 (D-Nal(2')7), has been pivotal in understanding ligand recognition by the melanocortin-4 receptor (MC4R). The crystal structure of human MC4R in complex with SHU-9119 revealed that the ligand's hydrophobic interactions with the receptor are extensive, involving all transmembrane helices, the N-terminus, and the second extracellular loop nih.gov. This broad interaction network highlights the importance of hydrophobic contacts in ligand binding to MC4R.

Furthermore, mutagenesis studies have pinpointed specific residues within the receptor that are crucial for the action of ligands containing D-Nal(2')7. For the MC4R, the amino acid Leucine 133, located in the third transmembrane domain, has been identified as a critical determinant for the antagonist activity of SHU-9119 nih.gov. The substitution of this leucine with methionine was found to convert SHU-9119 from an antagonist to an agonist, demonstrating the subtle yet profound influence of a single amino acid on ligand function and, by extension, the precise nature of the binding pocket nih.gov.

The geometry of the naphthylalanine residue itself is also a key factor. Studies comparing 1-naphthylalanine and 2-naphthylalanine in a β-hairpin peptide structure have shown that they adopt different geometries. While 1-naphthylalanine can mimic the edge-to-face aromatic interactions of tryptophan, 2-naphthylalanine behaves more like a substituted phenylalanine nih.gov. This distinction is crucial for understanding how these analogs interact within a peptide's structure and with a target receptor.

The insights gained from using 3-(2-naphthyl)-D-alanine analogs in ligand-binding studies have significant implications for rational drug design. By understanding the specific interactions that govern a ligand's affinity and functional activity at a receptor, medicinal chemists can design more potent and selective therapeutic agents.

The melanocortin receptor system again provides a compelling case study. The discovery that replacing the D-Phenylalanine at position 7 in the potent melanocortin agonist MTII with D-Nal(2')7 converts the peptide into an antagonist (SHU-9119) at the MC3 and MC4 receptors is a landmark finding in the field acs.orgnih.govnih.gov. This "agonist-to-antagonist switch" is a direct result of the steric and hydrophobic properties of the naphthyl group within the receptor's binding pocket.

The detailed structural information from the MC4R-SHU-9119 co-crystal structure serves as a blueprint for the design of new MC4R-selective ligands nih.govacs.orgumich.edu. Structure-based design efforts have identified that the side chains of specific residues in SHU-9119, including the D-Nal(2')7, are key determinants for selectivity between the MC4R and the closely related MC3R nih.govumich.edu. This knowledge allows for the targeted modification of peptide ligands to enhance their receptor subtype specificity, a crucial aspect in developing drugs with fewer off-target effects. For instance, analogs of SHU-9119 have been developed with antagonist activity at the melanocortin-5 receptor (MC5R) nih.gov.

Studies on Biological Activity of Peptides Incorporating Boc-3-(2-naphthyl)-D-alanine

The incorporation of Boc-3-(2-naphthyl)-D-alanine and its derivatives into peptide sequences has led to the development of novel peptides with a wide range of biological activities. The enhanced hydrophobicity and stability conferred by the naphthylalanine residue often translate to improved potency and efficacy.

One notable area of research is the development of antimicrobial and antifungal peptides. The peptide D-Nal-Pac-525 was designed by substituting the tryptophan residues of the parent peptide, Pac-525, with D-β-naphthylalanine researchgate.net. This modification resulted in a peptide with robust antimicrobial activity against the dental caries-causing bacterium Streptococcus mutans, with a minimum inhibitory concentration (MIC) of 4 μg/ml researchgate.net. D-Nal-Pac-525 was also found to inhibit biofilm formation by this bacterium researchgate.net. The mechanism of action involves damage to the bacterial cell membrane researchgate.net. Importantly, D-Nal-Pac-525 retains its antifungal activity in high-salt conditions, a significant advantage over many naturally occurring antimicrobial peptides nih.gov.

In another study, the incorporation of D- and L-isomers of naphthylalanine into the cytotoxic cyclic peptide ascidiacyclamide (B1665190) was investigated. It was found that the introduction of a D-1-naphthylalanine residue ([d-1Nal]ASC) led to the most significant conformational transformation of the peptide and exhibited the strongest cytotoxicity against HL-60 cells nih.gov. This highlights how the stereochemistry and isomeric form of the naphthylalanine residue can profoundly influence the biological activity of a peptide.

| Peptide/Analog | Target/Activity | Key Findings |

| SHU-9119 | Melanocortin-3 and -4 Receptor Antagonist | Incorporation of D-Nal(2')7 at position 7 converts an agonist into a potent antagonist. Crucial for probing MC3R/MC4R binding pockets and for the rational design of selective ligands. |

| D-Nal-Pac-525 | Antimicrobial, Antifungal | Substitution of tryptophan with D-β-naphthylalanine enhances activity against bacteria (S. mutans) and fungi, and confers salt resistance. |

| [d-1Nal]ASC | Cytotoxic | The D-1-naphthylalanine analog of ascidiacyclamide showed the most significant conformational change and the highest cytotoxicity against HL-60 cells. |

Future Directions and Emerging Research Avenues

Advanced Drug Delivery Systems

The development of sophisticated drug delivery systems that can target specific cells or tissues and release therapeutic agents in a controlled manner is a major goal in pharmacology. Boc-3-(2-naphthyl)-D-alanine is a promising component for the design of such systems. The bulky and hydrophobic naphthyl group can influence the self-assembly properties of peptides, leading to the formation of nanoparticles or other nanostructures suitable for encapsulating drugs.

Researchers are exploring the use of peptides containing unnatural amino acids like Boc-3-(2-naphthyl)-D-alanine to create novel drug carriers. These peptide-based systems can be engineered to respond to specific biological cues, such as changes in pH or the presence of certain enzymes, to trigger drug release. The incorporation of this particular amino acid can enhance the stability of these delivery vehicles and improve their interaction with cell membranes, potentially leading to more efficient drug uptake. The use of such amino acids is seen as a key strategy in advancing targeted therapies and drug delivery technologies.

Future research will likely focus on the precise control of the size, stability, and drug-release kinetics of delivery systems containing Boc-3-(2-naphthyl)-D-alanine. Furthermore, the functionalization of nanoparticles with peptides incorporating this amino acid could lead to the development of highly specific and effective targeted drug delivery platforms.

Applications in Diagnostic Tools and Biosensors

The inherent fluorescence of the naphthalene (B1677914) moiety in Boc-3-(2-naphthyl)-D-alanine makes it an attractive candidate for the development of novel diagnostic tools and biosensors. Fluorescent probes are instrumental in biomedical imaging and in vitro diagnostics, allowing for the sensitive detection of specific biomolecules or cellular processes.

By incorporating Boc-3-(2-naphthyl)-D-alanine into peptides or other molecules designed to bind to a specific biological target, researchers can create fluorescent probes for that target. The changes in the fluorescence properties of the naphthyl group upon binding can be used to quantify the target's presence and activity. This approach could be applied to the development of diagnostic assays for various diseases or to visualize biological processes in real-time.

The introduction of unique functional groups, such as the one found in Boc-3-(2-naphthyl)-D-alanine, is a crucial strategy for creating bio-markers like fluorescent labels for drug screening and pharmacological research. Future work in this area may involve the design of "smart" probes that only become fluorescent upon interacting with their target, thereby reducing background noise and increasing sensitivity. The development of biosensors for point-of-care diagnostics that utilize the unique spectroscopic properties of this amino acid is another exciting possibility.

Exploration in Materials Science for Advanced Polymeric Systems

The field of materials science is continuously seeking new building blocks to create polymers and other materials with tailored properties. The incorporation of amino acids and peptides into synthetic polymers can impart them with unique functionalities, such as biocompatibility, biodegradability, and self-assembly capabilities. Boc-3-(2-naphthyl)-L-alanine, a stereoisomer of the subject compound, is being explored for its potential in creating advanced materials, including polymers with specific industrial applications. chemimpex.comchemimpex.com

The rigid and aromatic nature of the naphthyl group in Boc-3-(2-naphthyl)-D-alanine can introduce stiffness and thermal stability to polymeric structures. Furthermore, the potential for π-π stacking interactions between the naphthyl groups can drive the self-assembly of these polymers into highly ordered structures, such as nanofibers or liquid crystals. These organized assemblies could have applications in organic electronics, such as in the development of new semiconducting materials. Research into amino acid-functionalized triphenylenes, for example, has shown their potential for use in organic electronic devices due to their self-assembly into one-dimensional columnar structures. researchgate.net

Future research is expected to focus on synthesizing and characterizing polymers containing Boc-3-(2-naphthyl)-D-alanine to understand how its incorporation influences the material's mechanical, thermal, and optical properties. The development of novel biomaterials with enhanced strength, conductivity, or responsiveness is a key area of interest.

Combinatorial Chemistry and High-Throughput Screening with Boc-3-(2-naphthyl)-D-alanine Libraries

Combinatorial chemistry is a powerful technique for generating large libraries of compounds that can be rapidly screened for biological activity. google.com The "one-bead one-compound" (OBOC) method is a prominent example of this approach, allowing for the synthesis and screening of millions of compounds. nih.gov Boc-protected amino acids, including unnatural derivatives like Boc-3-(2-naphthyl)-D-alanine, are essential reagents in the solid-phase synthesis of these peptide libraries. google.comsigmaaldrich.com

The inclusion of unnatural amino acids such as Boc-3-(2-naphthyl)-D-alanine in combinatorial libraries significantly expands the chemical diversity of the synthesized peptides. This increased diversity enhances the probability of discovering novel ligands with high affinity and selectivity for a particular biological target. High-throughput screening (HTS) platforms can then be used to rapidly identify the most promising "hit" compounds from these libraries. nih.gov The unique structural features of Boc-3-(2-naphthyl)-D-alanine can lead to the discovery of peptide-based drugs with improved properties, such as increased resistance to enzymatic degradation.

Future efforts in this domain will likely involve the design and synthesis of even larger and more diverse peptide libraries containing Boc-3-(2-naphthyl)-D-alanine and other unnatural amino acids. The development of more sophisticated HTS assays will also be crucial for efficiently screening these libraries and identifying new lead compounds for drug development.

Table 1: Research Applications of Boc-3-(2-naphthyl)-D-alanine in Combinatorial Science

| Research Area | Application of Boc-3-(2-naphthyl)-D-alanine | Potential Outcome |

|---|---|---|

| Combinatorial Library Synthesis | Incorporation as a building block in peptide libraries. | Increased molecular diversity of the library. |

| High-Throughput Screening (HTS) | Screening of libraries containing this amino acid against biological targets. | Identification of novel bioactive peptides. |

| Lead Compound Optimization | Modification of lead peptides with this amino acid. | Improved potency, selectivity, and stability of drug candidates. |

Integration into Multivalent Systems for Enhanced Efficacy

Multivalent systems, which present multiple copies of a binding motif, can exhibit significantly enhanced affinity and selectivity for their biological targets compared to their monovalent counterparts. This "avidity" effect is a key principle in the design of potent inhibitors and therapeutic agents. The incorporation of Boc-3-(2-naphthyl)-D-alanine into peptide scaffolds that are then assembled into multivalent constructs is a promising strategy for enhancing their therapeutic efficacy.

A study on bivalent ligands targeting melanocortin receptors demonstrated the potential of this approach. By linking two peptide units, each containing D-(2-Naphthyl)alanine (the deprotected form of the subject compound), researchers observed a significant increase in binding affinity at certain receptor subtypes. nih.gov This enhanced affinity is attributed to the ability of the bivalent ligand to simultaneously engage two receptor binding sites.

Future research in this area will likely explore the design of multivalent systems with varying linker lengths and geometries to optimize their binding properties. The integration of Boc-3-(2-naphthyl)-D-alanine into these systems could lead to the development of highly potent and selective drugs for a range of diseases, including cancer and inflammatory disorders. The systematic investigation of structure-activity relationships in these multivalent constructs will be crucial for realizing their full therapeutic potential.

Q & A

Basic Research Questions

Q. How is Boc-3-(2-naphthyl)-D-alanine synthesized, and what purification methods ensure high yield and purity?

- Methodological Answer : Boc-3-(2-naphthyl)-D-alanine is synthesized via solid-phase peptide synthesis (SPPS) using tert-butoxycarbonyl (Boc) as the α-amino protecting group. The naphthyl side chain is introduced using protected derivatives of 3-(2-naphthyl)-D-alanine. Post-synthesis, purification is typically performed via reversed-phase high-performance liquid chromatography (RP-HPLC) with C18 columns, using gradients of acetonitrile/water (0.1% trifluoroacetic acid) to achieve >95% purity . Critical parameters include optimizing coupling efficiency with carbodiimide-based reagents (e.g., EDC) and monitoring reaction progress via thin-layer chromatography (TLC) .

Q. What analytical techniques are used to confirm the structural integrity and enantiomeric purity of Boc-3-(2-naphthyl)-D-alanine?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR verify the presence of the Boc group (δ ~1.4 ppm for tert-butyl protons) and aromatic naphthyl protons (δ 7.2–8.0 ppm) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms the molecular ion peak at m/z 315.36 (C₁₈H₂₁NO₄) .

- Chiral HPLC : Enantiomeric purity (>97%) is validated using chiral stationary phases (e.g., Chiralpak IA/IB) with hexane/isopropanol mobile phases .

Q. How should Boc-3-(2-naphthyl)-D-alanine be stored to maintain stability, and what degradation products are observed under suboptimal conditions?

- Methodological Answer : Store desiccated at 2–8°C to prevent hydrolysis of the Boc group and oxidation of the naphthyl ring. Long-term storage at –20°C in inert atmospheres (argon/nitrogen) is recommended . Degradation under humidity or heat generates 3-(2-naphthyl)-D-alanine (via Boc deprotection) and naphthylquinones (via oxidation), detectable via HPLC-UV at 254 nm .

Advanced Research Questions

Q. How can coupling efficiency of Boc-3-(2-naphthyl)-D-alanine in SPPS be optimized for sterically hindered peptide sequences?

- Methodological Answer :

- Coupling Reagents : Use HATU or PyBOP with 1–5 equivalents of DIEA to enhance activation of the carboxyl group .

- Double Coupling : Repeat coupling steps with fresh reagents to overcome steric hindrance from the naphthyl group .

- Microwave-Assisted Synthesis : Apply 30–50 W microwave irradiation at 50°C for 10–15 minutes to improve reaction kinetics . Monitor efficiency via Kaiser test or LC-MS .

Q. What strategies are effective for resolving solubility challenges of Boc-3-(2-naphthyl)-D-alanine in aqueous-organic solvent systems?

- Methodological Answer :

- Co-Solvent Systems : Use 20–30% DMSO or DMF in aqueous buffers to enhance solubility during peptide elongation .

- pH Adjustment : Dissolve the compound in 0.1 M NaOH (pH >10) for stock solutions (10–50 mM), then dilute into reaction buffers .

- Surfactant Additives : Include 0.1% Tween-20 or Triton X-100 to prevent aggregation in hydrophobic peptide sequences .

Q. How can the stability of Boc-3-(2-naphthyl)-D-alanine in biological matrices (e.g., serum) be evaluated for in vitro pharmacological studies?

- Methodological Answer :

- Incubation Assays : Spike Boc-3-(2-naphthyl)-D-alanine into human serum (37°C, pH 7.4) and sample at 0, 1, 3, 6, and 24 hours .

- Quenching and Extraction : Precipitate serum proteins with acetonitrile (3:1 v/v), centrifuge, and analyze supernatant via LC-MS/MS .

- Degradation Kinetics : Calculate half-life (t₁/₂) using first-order decay models. The Boc group typically hydrolyzes faster than the naphthyl moiety .

Q. What computational methods are suitable for predicting the conformational impact of Boc-3-(2-naphthyl)-D-alanine in peptide ligands?

- Methodological Answer :

- Molecular Dynamics (MD) Simulations : Use AMBER or GROMACS with force fields (e.g., CHARMM36) to model naphthyl side-chain interactions in aqueous and lipid environments .

- Docking Studies : Perform rigid/flexible docking (AutoDock Vina) to assess binding affinity to target receptors (e.g., opioid receptors) .

- QM/MM Calculations : Evaluate electronic effects of the naphthyl group on peptide-receptor hydrogen bonding at the DFT/B3LYP level .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.